molecular formula C11H14FNO B4821846 N-(5-fluoro-2-methylphenyl)-2-methylpropanamide

N-(5-fluoro-2-methylphenyl)-2-methylpropanamide

Cat. No.: B4821846
M. Wt: 195.23 g/mol
InChI Key: HXGDSTYVRVLKES-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-methylpropanamide is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2-methylpropanamide typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylpropanamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(5-fluoro-2-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition or modulation of target activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-fluoro-2-methylphenyl isocyanate
  • 5-fluoro-2-methylphenyl isothiocyanate
  • N-(5-fluoro-2-methylphenyl)-2-piperidin-4-ylacetamide

Comparison: N-(5-fluoro-2-methylphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a fluorine atom and a propanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-7(2)11(14)13-10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGDSTYVRVLKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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